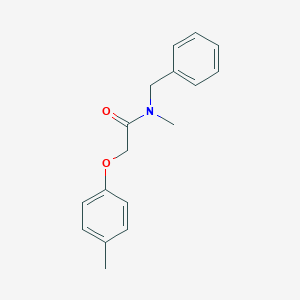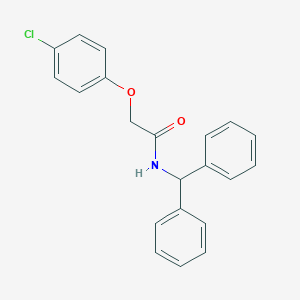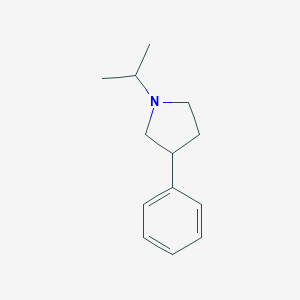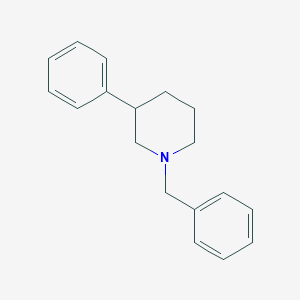![molecular formula C18H19N3O3 B295221 Ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B295221.png)
Ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, commonly known as EBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBP is a complex organic molecule that has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of EBP is not fully understood, but it is believed to act on the GABAergic system in the brain. EBP has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and antidepressant effects. In addition, EBP has been shown to modulate the activity of glutamate receptors, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
EBP has been shown to have a number of biochemical and physiological effects in animal models. EBP has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and antidepressant effects. In addition, EBP has been shown to modulate the activity of glutamate receptors, which could explain its neuroprotective effects. EBP has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBP has a number of advantages for lab experiments. It is a novel compound that has not been extensively studied, which means that there is a lot of potential for new discoveries. EBP has also been shown to have a number of potential therapeutic applications, which could make it a valuable tool for drug discovery. However, there are also limitations to working with EBP. The synthesis of EBP is a complex process that requires expertise in organic chemistry. In addition, EBP is a relatively new compound, which means that there is still a lot to learn about its properties and potential applications.
Direcciones Futuras
There are many potential future directions for research on EBP. One area of research could focus on the development of new synthetic methods for EBP that are more efficient and cost-effective. Another area of research could focus on the therapeutic applications of EBP, particularly in the areas of anxiety, depression, and neurodegenerative diseases. In addition, future research could focus on the mechanism of action of EBP and its effects on the GABAergic and glutamatergic systems in the brain. Finally, future research could focus on the development of new analogs of EBP that have improved properties and potential applications.
Métodos De Síntesis
The synthesis of EBP involves a multi-step process that requires expertise in organic chemistry. The initial step involves the synthesis of 2-(4-piperidyl) benzofuran, which is then reacted with 4-chloropyrimidine to form 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The final step involves the esterification of the carboxylic acid with ethyl alcohol to produce EBP. The synthesis of EBP is a complex process that requires careful attention to detail and precise control of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
EBP has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology. EBP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In addition, EBP has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EBP has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-23-18(22)12-7-9-21(10-8-12)17-16-15(19-11-20-17)13-5-3-4-6-14(13)24-16/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMLKVIZCNOQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B295140.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)

![1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)





![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)


